Established Role in Proprietary Pharmaceutical Synthesis: Direct Patent Citation for (2,4-Difluoro-5-methylphenyl)methanol
A key differentiator is the documented, specific use of (2,4-Difluoro-5-methylphenyl)methanol (CAS 315204-46-7) as a critical intermediate in the synthesis of substituted pyrimidinone-phenyl-pyrimidinyl compounds, as detailed in US Patent US2013/143906 A1 [1]. While other fluorinated benzyl alcohols or general building blocks exist, this compound's precise substitution pattern is required to synthesize the patented molecular scaffolds. This provides a level of validation for procurement decisions in medicinal chemistry that is absent for many other non-patent-cited analogues.
| Evidence Dimension | Presence as a Specified Intermediate in a Patent Synthesis Route |
|---|---|
| Target Compound Data | Explicitly named/used in synthesis |
| Comparator Or Baseline | Generic fluorinated benzyl alcohols (e.g., 2,4-Difluorobenzyl alcohol, 3,5-Difluoro-4-methylbenzyl alcohol) and other in-class alternatives |
| Quantified Difference | Direct patent citation vs. no specific patent citation |
| Conditions | Synthesis of substituted pyrimidinone-phenyl-pyrimidinyl compounds as per US2013/143906 A1, Paragraph 0330 |
Why This Matters
For researchers replicating patented syntheses or developing structure-activity relationship (SAR) studies, this direct link to intellectual property ensures the correct intermediate is used, avoiding synthetic failure or generation of off-target analogues.
- [1] SELNESS, Shaun R.; DEVADAS, Balekudru; HOCKERMAN, Susan L.; MONAHAN, Joseph B. Substituted pyrimidinone-phenyl-pyrimidinyl compounds. US Patent US2013/143906 A1, 2013. View Source
